molecular formula C62H111N11O13 B026966 Cyclosporin metabolite m17 CAS No. 89270-28-0

Cyclosporin metabolite m17

Cat. No.: B026966
CAS No.: 89270-28-0
M. Wt: 1218.6 g/mol
InChI Key: ZPZHKIOMBYYVRD-WRDPQARASA-N
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Description

Cyclosporin Metabolite M17 is a derivative of cyclosporin A, a cyclic peptide known for its immunosuppressive properties. This metabolite is formed when the residue at position 1 of cyclosporin A undergoes allylic oxidation, resulting in a primary allylic alcohol. This compound specifically inhibits the growth of renal cells in culture .

Biochemical Analysis

Biochemical Properties

Cyclosporin Metabolite M17 interacts with various enzymes, proteins, and other biomolecules. It is a product of the allylic oxidation of residue 1 of Cyclosporin A . The nature of these interactions is complex and involves a variety of biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It specifically inhibits the growth of renal cells in culture . Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclosporin A and its metabolites involves the preparation of enantiomerically pure amino acids and their subsequent incorporation into the cyclic peptide structure. The preparation of cyclosporin A includes the synthesis of (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, a novel amino acid.

Industrial Production Methods: The industrial production of cyclosporin A and its metabolites involves fermentation processes using the fungus Tolypocladium inflatum. The production conditions, including the choice of carbon sources, significantly affect the yield and quality of the metabolites. For instance, cyclosporin A production is preferred in fructose medium, while mycelial growth is favored in sucrose medium .

Comparison with Similar Compounds

  • Cyclosporin Metabolite M1
  • Cyclosporin Metabolite M8
  • Cyclosporin Metabolite M18
  • Cyclosporin Metabolite M25

Comparison: Cyclosporin Metabolite M17 is unique due to its specific inhibition of renal cell growth and its formation through allylic oxidation. In contrast, other metabolites such as Cyclosporin Metabolite M8 and Cyclosporin Metabolite M21 exhibit different immunosuppressive activities and are formed through hydroxylation at different positions . The structural differences among these metabolites result in varying biological activities and therapeutic potentials .

Properties

IUPAC Name

(6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZHKIOMBYYVRD-CPEWUTAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89270-28-0
Record name Cyclosporine metabolite M17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin metabolite m17
Reactant of Route 2
Cyclosporin metabolite m17
Reactant of Route 3
Cyclosporin metabolite m17
Reactant of Route 4
Cyclosporin metabolite m17
Reactant of Route 5
Cyclosporin metabolite m17
Reactant of Route 6
Cyclosporin metabolite m17
Customer
Q & A

Q1: How does Hydroxycyclosporine (M17) affect human gingival fibroblasts compared to Cyclosporin A?

A1: Both Cyclosporin A (CsA) and its metabolite, Hydroxycyclosporine (M17), significantly influence the behavior of human gingival fibroblasts []. Both compounds demonstrate a stimulatory effect on fibroblast proliferation, leading to an increase in cell number compared to untreated controls. Specifically, CsA at 400 ng/ml boosted mean cell number by 23.2%, while M17 at 100 ng/ml resulted in a more pronounced increase of 36.7% []. Conversely, both compounds exhibit a suppressive effect on collagen production, a key function of fibroblasts. Both CsA and M17, at the same concentrations mentioned earlier, reduced collagen production to a similar extent, approximately 37% below control levels []. Notably, neither compound appeared to significantly alter the overall protein production of the fibroblasts [].

Q2: Does the ability of gingival fibroblasts to accumulate Cyclosporin A influence their response to CsA and M17?

A2: While the research confirms that gingival fibroblasts can accumulate CsA in a dose-dependent manner [], the study did not find a consistent correlation between the level of CsA accumulation and the cellular response to either CsA or M17 across different fibroblast strains []. Further investigation is needed to fully elucidate the relationship between CsA accumulation and the fibroblast response to these compounds.

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